molecular formula C31H26N2O4 B2911126 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 888450-76-8

3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2911126
CAS No.: 888450-76-8
M. Wt: 490.559
InChI Key: MDGHEZNQBCZRBS-UHFFFAOYSA-N
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Description

This compound features a benzofuran core substituted at the 3-position with a biphenyl-acetamido group and at the 2-position with a carboxamide linked to a 2-ethoxyphenyl moiety.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N2O4/c1-2-36-27-15-9-7-13-25(27)32-31(35)30-29(24-12-6-8-14-26(24)37-30)33-28(34)20-21-16-18-23(19-17-21)22-10-4-3-5-11-22/h3-19H,2,20H2,1H3,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGHEZNQBCZRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Benzofuran vs. Indole Derivatives

Compound from : N-(2-(2-(4-Chlorophenoxy)Acetamido)Phenyl)-1H-Indole-2-Carboxamide replaces the benzofuran with an indole ring. Indole’s larger π-system and hydrogen-bonding capability (via the NH group) may alter binding affinity compared to benzofuran.

Benzofuran vs. Propenamide Derivatives

Compound from : 3-(2’-Fluoro-[1,1’-Biphenyl]-4-yl)-N-(4-Methoxybenzyl)Propenamide substitutes benzofuran with a propenamide chain. This linear structure lacks the rigidity of benzofuran, likely reducing target selectivity. The 4-methoxybenzyl group increases lipophilicity (logP) compared to the 2-ethoxyphenyl group in the target compound .

Substituent Variations on the Aromatic Rings

Biphenyl-Acetamido Modifications

Compound from : 3-(2-([1,1'-Biphenyl]-4-yl)Acetamido)-N-(3-Fluorophenyl)Benzofuran-2-Carboxamide shares the benzofuran and biphenyl-acetamido groups but differs in the carboxamide substituent (3-fluorophenyl vs. 2-ethoxyphenyl). The fluorine atom’s electronegativity may enhance binding to electron-deficient targets, while the ethoxy group’s bulkiness could improve pharmacokinetic properties (e.g., half-life) .

Compound from : N-(2-(4-Benzoyl/Chlorobenzoyl)Benzofuran-3-yl)-2-(Substituted)-Acetamides feature benzoyl or chlorobenzoyl groups instead of biphenyl.

Carboxamide Substituent Comparisons

Compound from : N-(3-(2-((3-(Dimethylamino)Propyl)Amino)-2-Oxoacetyl)-[1,1′-Biphenyl]-4-yl)-2-Naphthamide incorporates a dimethylaminopropyl chain and naphthamide group. However, the complex structure may hinder synthetic scalability compared to the simpler 2-ethoxyphenyl group .

Compound from : N-(2-(tert-Butyl)Phenyl)-4'-Methoxy-N-(1-Phenyl-2-(Pyridin-2-yl)Ethyl)-[1,1'-Biphenyl]-4-Carboxamide includes a pyridyl moiety and tert-butyl group.

Structural and Functional Data Tables

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzofuran 2-Ethoxyphenyl, Biphenyl-acetamido 489.5 High lipophilicity, rigid scaffold
3-Fluorophenyl Analog () Benzofuran 3-Fluorophenyl, Biphenyl-acetamido 464.5 Enhanced electronegativity, lower molecular weight
N-(4-Methoxybenzyl)Propenamide () Propenamide 4-Methoxybenzyl, Fluoro-biphenyl ~380 (estimated) Flexible backbone, moderate solubility
N-(2-(4-Chlorophenoxy)Acetamido)Phenyl-Indole-2-Carboxamide () Indole Chlorophenoxy, Acetamido ~400 (estimated) Hydrogen-bonding capability, electron-withdrawing Cl
N-(3-(Dimethylamino)Propyl)-Naphthamide () Biphenyl Naphthamide, Dimethylamino ~550 (estimated) High solubility, complex synthesis

Critical Analysis of Research Findings

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-ethoxyphenyl group in the target compound provides moderate electron-donating effects, balancing solubility and target affinity. Fluorine () and chlorine () substituents improve binding but may increase toxicity .
  • Benzofuran Rigidity : The benzofuran core’s planar structure () favors interactions with flat binding pockets (e.g., kinase ATP sites), whereas indole () or propenamide () derivatives offer conformational flexibility for diverse targets .

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